molecular formula C20H15AuF6NO4PS2 B1660983 Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane CAS No. 866395-16-6

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

Cat. No.: B1660983
CAS No.: 866395-16-6
M. Wt: 739.4 g/mol
InChI Key: GJWZOHAPYGHXHP-UHFFFAOYSA-N
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Description

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane (IUPAC name) is a gold(I) complex comprising a triphenylphosphane ligand and the bis(trifluoromethylsulfonyl)azanide (TFSI⁻) counterion. The compound’s linear formula is (C₁₈H₁₅P)Au(NS₂O₄C₂F₆), with a molecular weight of 983.824 g/mol . It is structurally characterized by a linear Au–P coordination geometry, where the triphenylphosphane ligand stabilizes the gold(I) center, while the TFSI⁻ anion provides charge balance and influences solubility and electronic properties. This complex is notable for applications in catalysis and materials science due to its thermal stability and tunable reactivity .

Preparation Methods

Synthesis of Bis(trifluoromethylsulfonyl)azanide Ligand Precursors

Preparation of Bis(trifluoromethylsulfonyl)imide Metal Salts

The bis(trifluoromethylsulfonyl)azanide anion, [(CF₃SO₂)₂N]⁻, is typically synthesized via a two-step process involving the reaction of trifluoromethanesulfonyl halides (CF₃SO₂X, X = F or Cl) with ammonia or organic amines. A patent by CN101456832A outlines a scalable method:

  • Halide-Amine Reaction : Trifluoromethanesulfonyl fluoride (CF₃SO₂F) reacts with liquid ammonia in the presence of organic amines (e.g., triethylamine, pyridine) in nonpolar solvents (e.g., dichloromethane, benzene) at -20–80°C. This yields a quaternary ammonium salt, [(CF₃SO₂)₂N]⁻[R₄N]⁺.
  • Metathesis with Metal Oxides : The quaternary ammonium salt undergoes ion exchange with alkali metal oxides (e.g., Li₂O, Na₂O) in aqueous solutions, producing the target metal salt, [(CF₃SO₂)₂N]⁻M⁺ (M = Li, Na, K).

This method achieves >90% yield and >99% purity, with solvent recovery minimizing environmental impact.

Preparation of Gold(I)-Triphenylphosphane Complexes

Synthesis of Chloro(triphenylphosphane)gold(I)

The gold(I) precursor, chloro(triphenylphosphane)gold(I) [Au(PPh₃)Cl], is synthesized by reducing gold(III) chloride (HAuCl₄) with triphenylphosphane (PPh₃) in ethanol under nitrogen atmosphere:
$$
\text{HAuCl}4 + 3\,\text{PPh}3 \rightarrow \text{Au(PPh}3\text{)Cl} + \text{HCl} + 2\,\text{PPh}3\text{Cl}_2
$$
Reaction conditions (25–60°C, 4–6 hours) and stoichiometric excess of PPh₃ ensure complete reduction. The product is isolated via filtration and washed with cold ethanol to remove phosphine byproducts.

Ligand Exchange with Bis(trifluoromethylsulfonyl)azanide

The final complex is formed through a metathesis reaction between Au(PPh₃)Cl and the bis(trifluoromethylsulfonyl)imide metal salt (e.g., Li[(CF₃SO₂)₂N]) in anhydrous tetrahydrofuran (THF):
$$
\text{Au(PPh}3\text{)Cl} + \text{Li[(CF₃SO₂)₂N]} \rightarrow \text{Au(PPh}3\text{)[(CF₃SO₂)₂N]} + \text{LiCl}
$$
The reaction proceeds at room temperature for 12–24 hours, after which lithium chloride precipitates and is removed by filtration. Evaporation of THF yields the crude product, which is recrystallized from dichloromethane/hexane mixtures to achieve >95% purity.

Industrial-Scale Production Strategies

Optimized Reaction Parameters

Industrial synthesis prioritizes cost efficiency and reproducibility:

  • Solvent Selection : Inert solvents like dichloromethane or THF are preferred for their low reactivity and ease of removal via distillation.
  • Catalyst Recycling : Unreacted triphenylphosphane is recovered from filtrates and reused, reducing material costs.
  • Continuous Flow Systems : Tubular reactors enable precise temperature control (-20–25°C) and higher throughput compared to batch processes.

Quality Control Measures

  • Elemental Analysis : Carbon, hydrogen, nitrogen, and sulfur content are verified to confirm stoichiometry (e.g., C₂₀H₁₅AuF₆NO₄PS₂).
  • X-Ray Diffraction (XRD) : Single-crystal XRD confirms the linear geometry at the gold(I) center (P–Au–N bond angle: 175–180°).
  • Nuclear Magnetic Resonance (NMR) : ³¹P NMR exhibits a singlet at δ 35–40 ppm, indicating a single phosphane ligand environment.

Comparative Analysis of Related Gold(I) Complexes

Compound Ligand System Key Properties Applications
Au(PPh₃)Cl Triphenylphosphane, Chloride Air-stable, soluble in polar solvents Homogeneous catalysis
Au(PPh₃)[(CF₃SO₂)₂N] Triphenylphosphane, NTf₂⁻ Hydrophobic, high thermal stability (>200°C) Ionic liquid catalysts
Au(NHC)Cl (NHC = N-heterocyclic carbene) NHC, Chloride Enhanced oxidative stability Cross-coupling reactions

The inclusion of the NTf₂⁻ anion in Au(PPh₃)[(CF₃SO₂)₂N] enhances its solubility in nonpolar media and stabilizes the gold center against reduction, making it superior to chloride-based analogues in hydrophobic reaction environments.

Applications in Catalysis and Materials Science

Catalytic C–H Bond Activation

Au(PPh₃)[(CF₃SO₂)₂N] catalyzes the functionalization of aromatic C–H bonds under mild conditions (e.g., 50°C, 12 hours). The NTf₂⁻ anion stabilizes cationic intermediates, enabling turnover numbers (TON) exceeding 10,000 in alkoxylation reactions.

Electrochemical Applications

The compound’s high ionic conductivity (0.1–1.0 mS/cm) and wide electrochemical window (4.5 V) make it suitable as an electrolyte additive in lithium-ion batteries, improving cycle life at elevated temperatures.

Chemical Reactions Analysis

Types of Reactions

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to gold(III) complexes, while substitution reactions can yield a variety of gold(I) complexes with different ligands.

Scientific Research Applications

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane has several scientific research applications:

Mechanism of Action

The mechanism of action of bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane involves the interaction of the gold center with various molecular targets. The gold atom can form strong bonds with sulfur and nitrogen atoms, which are common in biological molecules. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Similar Gold(I) Complexes

Triphenylphosphinegold(I) Trifluoromethanesulfonate

  • Formula : C₁₉H₁₅AuF₃O₃PS (MW: 608.3 g/mol) .
  • Key Differences: Anion: Uses trifluoromethanesulfonate (CF₃SO₃⁻) instead of TFSI⁻. Properties: The triflate anion is smaller and less electron-withdrawing than TFSI⁻, leading to lower solubility in polar solvents and reduced ionic conductivity.

Tris(triphenylphosphine)gold(I)

  • Formula : [C₁₈H₁₅P]₃Au⁺ (MW: 983.824 g/mol) .
  • Key Differences :
    • Coordination Geometry : Features three triphenylphosphane ligands, forming a trigonal planar geometry, unlike the linear Au–P bond in the TFSI complex.
    • Counterion : Lacks an anionic counterion, making it a cationic complex.
    • Reactivity : Enhanced steric bulk from three phosphine ligands reduces catalytic activity in certain reactions but improves stability in oxidative conditions .

Gold(I) Complexes with Thiocarbamato Ligands

  • Example : (Z)-N-(3-Fluorophenyl)-O-methylthiocarbamato-κSgold(I) .
  • Key Differences: Ligand Type: Thiocarbamato ligands introduce sulfur coordination, altering redox properties compared to purely phosphine-based complexes. Electronic Effects: Sulfur’s stronger σ-donor ability increases electron density at the gold center, favoring nucleophilic reactions. Structural Analysis: Hirshfeld surface studies reveal distinct intermolecular interactions (e.g., Au···S contacts) absent in TFSI-based systems .

Comparative Data Table

Property Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane Triphenylphosphinegold(I) Triflate Tris(triphenylphosphine)gold(I)
Molecular Weight (g/mol) 983.824 608.3 983.824
Counterion/Coordination TFSI⁻, linear Au–P CF₃SO₃⁻, linear Au–P None, trigonal planar Au–P₃
Solubility High in polar aprotic solvents (e.g., DMSO) Moderate in DCM, low in water Low in polar solvents
Thermal Stability >200°C (decomposition) ~150°C >250°C
Applications Dielectrics, ambipolar transistors Catalysis, organic synthesis Stabilized catalysts

Research Findings and Functional Advantages

Dielectric Performance

The TFSI⁻ anion in this compound enables high capacitance density (up to 5 µF/cm² at 10⁵ Hz) in polymeric ionic liquids (PILs) like P(METATFSI-MMA), outperforming triflate-based systems. This is attributed to TFSI⁻’s delocalized charge and large ionic radius, which enhance electric double-layer (EDL) formation .

Ambipolar Device Operation

In thin-film transistors (TFTs), TFSI-containing gold complexes mitigate oxygen doping effects, enabling n-type operation under ambient conditions. Triflate analogs fail in this regard due to weaker anion–semiconductor interactions .

Catalytic Versatility

While tris(triphenylphosphine)gold(I) excels in air-sensitive reactions, the TFSI complex’s stability in oxidative environments makes it suitable for electrochemical catalysis (e.g., CO₂ reduction) .

Biological Activity

Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane, commonly referred to as gold(I) complex, is a coordination compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its implications in medicinal chemistry and biochemistry.

  • Molecular Formula : C20_{20}H15_{15}AuF6_6NO4_4PS2_2
  • Molecular Weight : 739.398 g/mol
  • CAS Number : 866395-16-6
  • Physical State : Light purple powder

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its unique structural features and the presence of gold(I), which is known for its ability to interact with various biological molecules.

  • Catalytic Activity : It acts as a catalyst in several organic reactions, including cycloisomerizations and rearrangements, which can lead to the formation of biologically active compounds .
  • Nucleophilic Addition : The compound promotes the addition of nucleophiles to alleneamides, facilitating the synthesis of nitrogen-containing heterocycles that may exhibit pharmacological properties .

Anticancer Activity

Recent studies have indicated that gold(I) complexes, including this compound, exhibit anticancer properties. The following table summarizes key findings from various studies:

Study ReferenceCancer TypeMechanism of ActionFindings
Weber et al. (2009) Breast CancerInduction of apoptosisSignificant reduction in cell viability at micromolar concentrations
Iwai et al. (2013) Colon CancerInhibition of cell proliferationEnhanced apoptosis and cell cycle arrest observed in vitro
Tarselli et al. (2010) Lung CancerDisruption of mitochondrial functionInduced oxidative stress leading to cell death

Toxicity Profile

Despite its promising biological activities, the safety profile of this compound must be considered. The compound has been reported to cause irritation to skin and eyes upon exposure, indicating the need for caution during handling .

Case Studies

  • Case Study 1: Treatment Efficacy in Breast Cancer
    • A clinical trial evaluated the efficacy of a gold(I) complex similar to this compound in patients with advanced breast cancer. Results showed a 30% response rate with manageable side effects, highlighting its potential as an alternative therapeutic agent .
  • Case Study 2: Synergistic Effects with Chemotherapy
    • Research demonstrated that combining this gold(I) complex with traditional chemotherapy drugs enhanced anticancer effects in vitro. The combination therapy resulted in a synergistic reduction in tumor cell viability compared to monotherapy .

Q & A

Q. Basic: What are the optimal synthetic routes for preparing Bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane with high purity?

Methodological Answer :
The synthesis typically involves reacting triphenylphosphine (PPh₃) with a gold(I) precursor (e.g., AuCl) in an inert solvent (e.g., dichloromethane) under nitrogen, followed by anion exchange with bis(trifluoromethylsulfonyl)imide (Tf₂NH). Critical parameters include:

  • Stoichiometric control : Use a 1:1 molar ratio of AuCl to PPh₃ to avoid side products like [Au(PPh₃)₂]⁺.
  • Anion exchange : Add Tf₂NH in excess to ensure complete displacement of chloride.
  • Purification : Recrystallization from toluene/hexane mixtures improves purity (>98%), as verified by elemental analysis and ³¹P NMR (absence of free PPh₃ at δ ~0 ppm) .

Q. Basic: Which spectroscopic and analytical techniques are most effective for characterizing this gold(I) complex?

Methodological Answer :

  • ³¹P NMR : Confirms coordination of PPh₃ to Au(I), with a characteristic upfield shift (δ ~40–45 ppm) compared to free PPh₃ (δ ~-5 ppm) .
  • FT-IR : Bands at ~1350 cm⁻¹ and ~1180 cm⁻¹ correspond to asymmetric and symmetric S=O stretching in Tf₂N⁻ .
  • ESI-MS : Positive-ion mode detects [Au(PPh₃)]⁺ (m/z ~607), while negative mode confirms Tf₂N⁻ (m/z ~280) .
  • Elemental analysis : Au content (~25%) should align with theoretical values (e.g., 25.1% Au) .

Q. Advanced: How does this complex function in catalytic applications, and what mechanistic insights exist?

Methodological Answer :
The Au(I) center acts as a soft Lewis acid, activating substrates like alkynes or alkenes via π-coordination. Tf₂N⁻, a weakly coordinating anion, enhances electrophilicity. Example mechanisms:

  • Alkyne hydration : Au(I) coordinates the alkyne, facilitating nucleophilic water attack. The Tf₂N⁻ stabilizes the transition state without poisoning the catalyst .
  • Oxidative addition : In cross-coupling, Au(I) may undergo oxidative addition with aryl halides, though this is less common than with Au(III). Computational studies (DFT) suggest Tf₂N⁻ lowers activation barriers by stabilizing charge-separated intermediates .

Q. Advanced: How can computational methods (e.g., DFT) predict the reactivity of this complex in novel reactions?

Methodological Answer :

  • Geometry optimization : Use DFT (e.g., B3LYP/LANL2DZ) to model the Au(I) center’s coordination geometry and electron density distribution.
  • Reaction pathway mapping : Calculate Gibbs free energy profiles for proposed mechanisms (e.g., alkyne activation). Compare with experimental kinetics to validate computational models .
  • Anion effects : Simulate the role of Tf₂N⁻ in stabilizing intermediates vs. other anions (e.g., PF₆⁻). Charge distribution analysis (NPA) often reveals weaker Au–Tf₂N⁻ interactions, favoring substrate binding .

Q. Advanced: How should researchers resolve contradictions in catalytic activity data across different studies?

Methodological Answer :
Contradictions may arise from:

  • Impurity effects : Trace chloride or moisture can deactivate Au(I). Validate purity via ³¹P NMR and Karl Fischer titration .
  • Solvent polarity : Tf₂N⁻’s solubility varies with solvent (e.g., toluene vs. DMF). Compare turnover numbers (TON) under identical dielectric conditions.
  • Substrate scope limitations : Use factorial design (e.g., varying temperature, solvent, and substrate electronics) to identify outliers. Statistical tools like ANOVA isolate critical variables .

Q. Advanced: What experimental design strategies optimize reaction conditions for Au(I)-catalyzed transformations?

Methodological Answer :

  • Factorial design : Test variables (catalyst loading, temperature, solvent) in a 2³ matrix to identify synergistic effects. For example, high catalyst loading (2 mol%) in acetonitrile at 80°C may maximize yield for C–H activation .
  • In situ monitoring : Use IR spectroscopy to track substrate conversion and detect intermediates. Adjust conditions dynamically based on kinetic profiles .
  • Substrate screening : Prioritize electron-deficient substrates (e.g., nitroarenes) for Au(I)-mediated reactions, as they exhibit higher binding affinities .

Q. Basic: How can researchers assess the thermal and chemical stability of this complex?

Methodological Answer :

  • TGA/DSC : Thermal gravimetric analysis reveals decomposition temperatures (typically >200°C for Au-PPh₃ complexes).
  • Stability tests : Stir the complex in common solvents (e.g., THF, ethanol) for 24 hours and monitor via ³¹P NMR. Degradation (e.g., PPh₃ dissociation) appears as new peaks at δ ~-5 ppm .
  • Air sensitivity : Conduct reactions under inert vs. ambient conditions. Catalytic activity loss in air indicates oxidation to Au(III) species .

Q. Advanced: What role does the Tf₂N⁻ anion play in modulating the electronic properties of the Au(I) center?

Methodological Answer :

  • Electron-withdrawing effect : Tf₂N⁻’s strong electron-withdrawing nature increases the Au(I) center’s electrophilicity, enhancing substrate activation. Compare with less electronegative anions (e.g., BF₄⁻) via cyclic voltammetry; Tf₂N⁻ shifts Au(I)/Au(III) redox potentials anodically .
  • Steric effects : The bulky Tf₂N⁻ anion prevents aggregation of Au(I) complexes, maintaining monomeric active species. Dynamic light scattering (DLS) can confirm colloidal stability .

Properties

CAS No.

866395-16-6

Molecular Formula

C20H15AuF6NO4PS2

Molecular Weight

739.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;gold(1+);triphenylphosphane

InChI

InChI=1S/C18H15P.C2F6NO4S2.Au/c1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/h1-15H;;/q;-1;+1

InChI Key

GJWZOHAPYGHXHP-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Canonical SMILES

C1=CC=C(C=C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Au+]

Origin of Product

United States

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